Ethyl 5-amino-1-ethylpyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-ethylpyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 1-position, an amino group at the 5-position, and an ethyl ester group at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-ethylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The amino group is introduced through a nucleophilic substitution reaction, and the ethyl ester group is formed via esterification. The reaction conditions often include refluxing in ethanol or methanol with an acid catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-ethylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Ethyl 5-amino-1-ethylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-ethylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methylpyrazole-3-carboxylate
- Ethyl 5-amino-1-phenylpyrazole-3-carboxylate
- Ethyl 5-amino-1-propylpyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-1-ethylpyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the ethyl group at the 1-position and the amino group at the 5-position allows for unique interactions with biological targets, differentiating it from other similar compounds .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 5-amino-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-3-11-7(9)5-6(10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3 |
InChI Key |
XXFKTAXKEGTMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)N |
Origin of Product |
United States |
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